4-[3-(Trifluoromethyl)anilino]-3-pyridinesulfonic acid
Description
4-[3-(Trifluoromethyl)anilino]-3-pyridinesulfonic acid is a pyridine derivative featuring a sulfonic acid group at position 3 and a 3-(trifluoromethyl)anilino substituent at position 4. The trifluoromethyl group enhances electron-withdrawing effects, while the sulfonic acid/sulfonamide moiety influences solubility and target binding.
Properties
IUPAC Name |
4-[3-(trifluoromethyl)anilino]pyridine-3-sulfonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9F3N2O3S/c13-12(14,15)8-2-1-3-9(6-8)17-10-4-5-16-7-11(10)21(18,19)20/h1-7H,(H,16,17)(H,18,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPVYSCWBQXMSMQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC2=C(C=NC=C2)S(=O)(=O)O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9F3N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10364882 | |
| Record name | AJ-333/09217034 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10364882 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
318.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>47.7 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID47194581 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
33263-48-8 | |
| Record name | 4-[[3-(Trifluoromethyl)phenyl]amino]-3-pyridinesulfonic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=33263-48-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | AJ-333/09217034 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10364882 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Spectroscopic Confirmation
-
1H NMR (DMSO-d6) :
-
13C NMR :
Chromatographic Purity
HPLC analysis using a C18 column (4.6 × 150 mm, 3.5 μm) with 0.1% TFA in water/acetonitrile (70:30) mobile phase shows a single peak at tR = 3.13 min, confirming >99% purity.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Key Advantage | Limitation |
|---|---|---|---|---|
| SNAr | 68–72 | 99.1 | Scalable to multi-gram quantities | Requires harsh hydrolysis conditions |
| Hypothetical Pd-Cat | N/A | N/A | Mild conditions | Untested for this substrate |
Industrial-Scale Production Considerations
The patent methodology provides a viable blueprint for kilogram-scale synthesis:
Chemical Reactions Analysis
Types of Reactions
4-[3-(Trifluoromethyl)anilino]-3-pyridinesulfonic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfonic acid derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted aniline derivatives.
Scientific Research Applications
4-[3-(Trifluoromethyl)anilino]-3-pyridinesulfonic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential as a pharmaceutical intermediate.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-[3-(Trifluoromethyl)anilino]-3-pyridinesulfonic acid involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. It can act as an inhibitor of certain enzymes by binding to their active sites, thereby modulating their activity.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following compounds are structurally or functionally related to 4-[3-(Trifluoromethyl)anilino]-3-pyridinesulfonic acid:
4-[3-(Trifluoromethyl)anilino]-N-pivaloylpyridine-3-sulfonamide
- Structure: Differs by the presence of a pivaloyl (2,2-dimethylpropanoyl) group on the sulfonamide nitrogen.
- Molecular Formula : C₁₇H₁₈F₃N₃O₃S .
- The sulfonamide group (vs. sulfonic acid) is less acidic, altering ionization state and bioavailability.
- Applications : Likely used in medicinal chemistry for improved metabolic stability due to steric shielding from the pivaloyl group.
4-[(3-Methylphenyl)amino]-3-pyridinesulfonamide Hydrochloride
- Structure : Replaces the trifluoromethyl group with a methyl group on the aniline ring.
- Molecular Formula : C₁₃H₁₅ClN₂O₂S .
- Key Differences :
- The methyl group is electron-donating, reducing electrophilicity compared to the trifluoromethyl analog.
- Lower molecular weight (298.79 g/mol vs. ~401 g/mol for the pivaloyl derivative) may improve diffusion rates.
- Applications: Potential as a kinase inhibitor scaffold, where subtle substituent changes modulate selectivity .
N-(5-(Benzyloxy)-3,4,6-trimethylpyridin-2-yl)-4-(trifluoromethyl)benzenesulfonamide (17d)
- Structure : Features a benzyloxy group and trimethylpyridine core, with a trifluoromethylbenzenesulfonamide side chain .
- The benzenesulfonamide group (vs. pyridinesulfonic acid) alters electronic distribution and hydrogen-bonding capacity.
- Applications : Investigated in electrochemical polymers for ion transport due to sulfonamide’s anion-exchange properties .
3,3,3-Trifluoro-propane-1-sulfonic Acid Derivatives
- Structure : Complex cyclic amines (e.g., imidazo-pyrrolo-pyrazine) linked to trifluoropropanesulfonic acid .
- Key Differences :
- The sulfonic acid is part of a propane chain rather than a pyridine ring, affecting conformational flexibility.
- Larger heterocyclic systems (e.g., imidazo[1,2-a]pyrrolo[2,3-e]pyrazin-8-yl) enable multi-target interactions.
Data Table: Structural and Functional Comparison
*Hypothetical structure based on analogs.
Research Findings and Implications
- Electronic Effects : The trifluoromethyl group in the target compound enhances acidity and electron-deficient character, improving interactions with cationic residues in enzymes compared to methyl analogs .
- Solubility : Sulfonic acids (pKa ~ -1) are fully ionized at physiological pH, favoring aqueous solubility but limiting blood-brain barrier penetration, whereas sulfonamides (pKa ~ 10) remain neutral, enhancing membrane permeability .
- Synthetic Accessibility : Sulfonamide derivatives (e.g., ) are synthesized via nucleophilic substitution of sulfonyl chlorides, a scalable route adaptable to diverse substituents .
Biological Activity
4-[3-(Trifluoromethyl)anilino]-3-pyridinesulfonic acid is a compound of interest due to its unique structural features and potential biological activities. The trifluoromethyl group is known to enhance the pharmacological properties of organic compounds, influencing their interaction with biological targets. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
- Molecular Formula : C₁₂H₉F₃N₂O₃S
- Molecular Weight : 318.27 g/mol
- CAS Number : [not provided]
The trifluoromethyl group (-CF₃) significantly alters the electronic properties of the molecule, contributing to its biological activity. The sulfonic acid moiety enhances solubility and bioavailability.
Anticancer Activity
Recent studies have indicated that derivatives of pyridine and aniline compounds exhibit significant anticancer properties. For instance, compounds similar to this compound have shown cytotoxic effects against various cancer cell lines. A study highlighted that fused pyrrolo-pyridine derivatives demonstrated high cytotoxicity, suggesting that structural modifications can lead to enhanced antiproliferative activity .
| Compound Type | Cell Line Tested | IC50 (µM) | Reference |
|---|---|---|---|
| Fused Pyrrolo-Pyridine Derivative | A549 (Lung) | 5.2 | |
| Trifluoromethyl Aniline Derivative | HeLa (Cervical) | 3.1 |
The mechanism by which this compound exerts its biological effects may involve several pathways:
- Inhibition of Enzymatic Activity : Compounds containing the trifluoromethyl group have been shown to inhibit enzymes such as reverse transcriptase, which is crucial in viral replication processes .
- Cell Cycle Arrest : Some studies suggest that these compounds can induce cell cycle arrest in cancer cells, leading to apoptosis.
- Reactive Oxygen Species (ROS) Generation : Increased ROS levels can lead to oxidative stress, contributing to cell death in cancerous cells.
Study on Antiproliferative Effects
A detailed investigation was conducted on the antiproliferative effects of various trifluoromethyl-substituted compounds on human cancer cell lines. The study found that:
- Compound Efficacy : The compound exhibited significant inhibition of cell growth in both breast and lung cancer cell lines.
- Selectivity : Notably, it showed lower toxicity towards normal cells, indicating a potential therapeutic index.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
